1-(Benzenesulfonyl)cyclohexane-1-carboxylic Acid Exhibits a Predicted pKa of 2.76 vs. 4.90 for Unsubstituted Cyclohexanecarboxylic Acid, Enabling Stronger Acidity-Driven Applications
The predicted acid dissociation constant (pKa) for 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid is 2.76 ± 0.20 , compared to the experimentally determined pKa of 4.90 for the parent cyclohexanecarboxylic acid (CAS 98-89-5) at 25°C [1]. This ~2.14 log unit increase in acidity is attributed to the strong electron-withdrawing effect of the benzenesulfonyl group.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 2.76 ± 0.20 (predicted) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid (CAS 98-89-5): pKa = 4.90 (measured at 25°C) |
| Quantified Difference | ΔpKa = 2.14 (target more acidic) |
| Conditions | In silico prediction (target) vs. experimental measurement (comparator) |
Why This Matters
The significantly lower pKa allows for stronger acid-catalyzed reactions, more efficient salt formation with basic counterions, and potential for enhanced electrostatic interactions with basic residues in biological targets.
- [1] ChemBase. cyclohexanecarboxylic acid. (Accessed 2026). View Source
